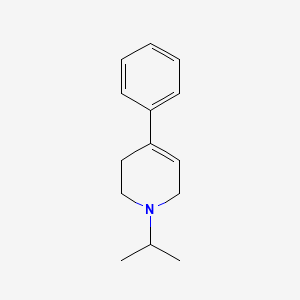
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- is a heterocyclic organic compound that belongs to the class of tetrahydropyridines. This compound is characterized by a pyridine ring that is partially saturated, making it a versatile intermediate in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- can be achieved through several methods. One common approach involves the hydrogenation of pyridine derivatives under specific conditions. For instance, the hydrogenation of 1-methyl-4-phenylpyridinium salts in the presence of a palladium catalyst can yield the desired tetrahydropyridine compound .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation processes. The use of magnetically recoverable catalysts has been explored to enhance the efficiency and sustainability of the synthesis process . These catalysts can be easily separated from the reaction mixture using an external magnet, making the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: It can be reduced to form fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential neurotoxic effects, particularly in models of Parkinson’s disease.
Medicine: Investigated for its role in the development of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- involves its interaction with specific molecular targets and pathways. For instance, it is known to be a precursor to neurotoxic compounds that affect dopaminergic neurons in the brain. The compound is metabolized by monoamine oxidase B to form toxic cations that interfere with mitochondrial function, leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine: Another tetrahydropyridine derivative with similar chemical properties.
Uniqueness
Pyridine, 1,2,3,6-tetrahydro-1-(1-methylethyl)-4-penyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other tetrahydropyridine derivatives. Its applications in neurotoxicity studies and potential therapeutic uses make it a compound of significant interest in both research and industry.
Propiedades
Número CAS |
104163-68-0 |
|---|---|
Fórmula molecular |
C14H19N |
Peso molecular |
201.31 g/mol |
Nombre IUPAC |
4-phenyl-1-propan-2-yl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C14H19N/c1-12(2)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-8,12H,9-11H2,1-2H3 |
Clave InChI |
HTFZSXPLQFPODP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC(=CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


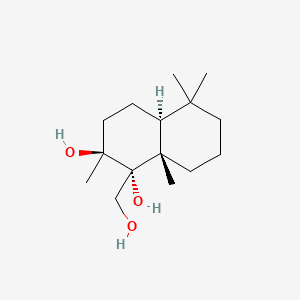
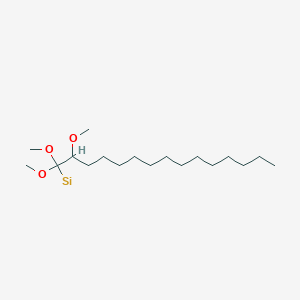


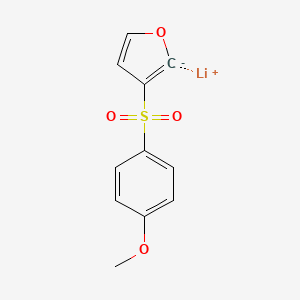
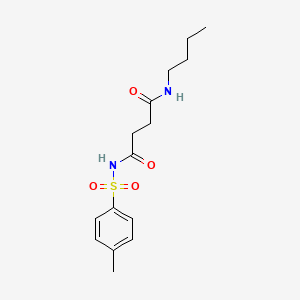
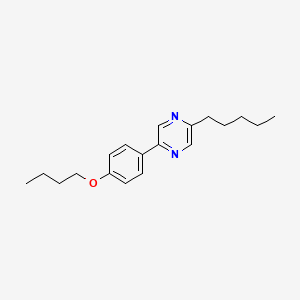
![Bis{3-methyl-3-[(2-methylbutan-2-yl)peroxy]but-1-yn-1-yl}mercury](/img/structure/B14319739.png)

![2,3-Di([1,1'-biphenyl]-4-yl)-5-phenyl-2,3-dihydro-1H-tetrazol-1-ium](/img/structure/B14319749.png)

![2,2-Dimethyl-3-thia-7,11-diazaspiro[5.6]dodec-11-ene](/img/structure/B14319764.png)
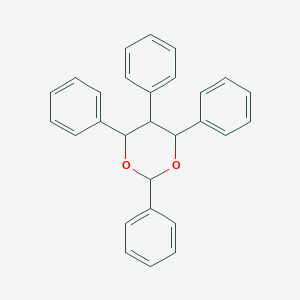
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)
